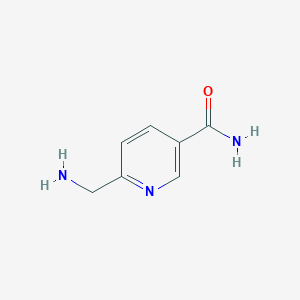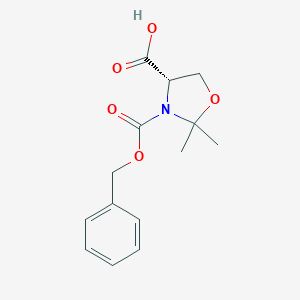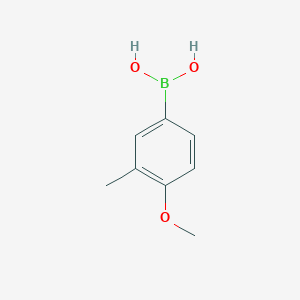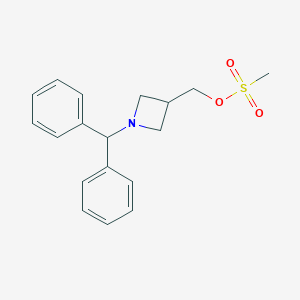
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as AHTM and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of AHTM is not fully understood. However, studies have shown that AHTM can inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase. AHTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AHTM has been shown to have various biochemical and physiological effects. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. AHTM has also been shown to inhibit the activity of topoisomerase, which can lead to DNA damage and cell death. In addition, AHTM has been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
AHTM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. However, there are also limitations to using AHTM in lab experiments. AHTM can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of AHTM. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for AHTM that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AHTM and its potential applications in various fields.
Conclusion
In conclusion, AHTM is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. Its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.
Synthesemethoden
AHTM can be synthesized using various methods. One of the most common methods is the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields AHTM as a yellow solid with a melting point of 115-118°C. Other methods for the synthesis of AHTM include the reduction of 9-nitroacridine and the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
AHTM has been the subject of scientific research due to its potential applications in various fields. One of the main applications of AHTM is in the field of cancer research. Studies have shown that AHTM has anti-cancer properties and can inhibit the growth of cancer cells. AHTM has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
CAS-Nummer |
187960-40-3 |
|---|---|
Molekularformel |
C21H30N2O |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N-heptyl-6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-15-16(24-2)12-13-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
JLHFZCNZUUJGRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
Kanonische SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
Andere CAS-Nummern |
187960-40-3 |
Synonyme |
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)




![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)



